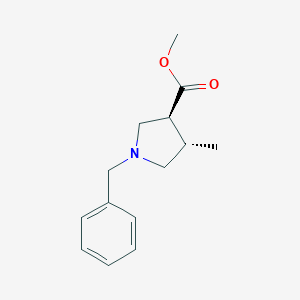

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Descripción general

Descripción

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (MBPC) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. MBPC is a chiral compound, meaning that it has two isomers (3S and 4S) that differ in their structure and properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques :

- Yoshida et al. (1996) discuss the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-Aspartic acid. This process includes methylation, reduction, protection, and mesylation steps, achieving high yields and diastereoselectivity (Yoshida et al., 1996).

- Bunnage et al. (2004) describe the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, with high diastereoselectivity and enantiomeric excess (Bunnage et al., 2004).

Chemical Structure and Configuration :

- Peeters et al. (1994) performed an X-ray diffraction study to determine the absolute configurations of (3S,4R) and (3S,4S) methyl 4-phenyl-4-piperidinecarboxylate hydrobromide, essential for understanding its stereochemistry (Peeters et al., 1994).

Applications in Organic Chemistry and Medicinal Chemistry :

- Ruiz-Olalla et al. (2015) explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones to nitroalkenes, showing their potential as organocatalysts in asymmetric synthesis (Ruiz-Olalla et al., 2015).

- Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, highlighting its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Polymer Science :

- Cammas et al. (1994) reported on Poly(β-3-methylmalic acid), a degradable functional polyester with two stereogenic centers in the main chain, derived from a racemic mixture of threo-3-methylaspartic acid, highlighting its potential in material science (Cammas et al., 1994).

Other Relevant Applications :

- Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, a methodology that can be relevant for modifying compounds like methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (Giri et al., 2007).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may act as a ligand for various receptors or enzymes, potentially altering their function .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Given the lack of target identification and understanding of its mode of action, it’s difficult to predict the exact outcomes of its interaction with biological systems .

Action Environment

The action, efficacy, and stability of “methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate” could be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules or drugs, and the specific biological environment within which the compound is active .

Propiedades

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181114-98-7, 473914-76-0 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)